molecular formula C18H23N5Na4O21P4 B1670248 Denufosol tetrasodium CAS No. 318250-11-2

Denufosol tetrasodium

Cat. No. B1670248
M. Wt: 861.3 g/mol
InChI Key: PASYJVRFGUDDEW-WMUGRWSXSA-J
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Description

Molecular Structure Analysis

Denufosol tetrasodium has a molecular formula of C18H27N5O21P4 and a molar mass of 773.323 g·mol −1 . It consists of two nucleosides, deoxycytidine and uridine, linked on their sugars by four units of phosphoric acid .


Chemical Reactions Analysis

Denufosol tetrasodium is an agonist at the P2Y2 subtype of purinergic receptors which via its associated G protein leads to activation of alternative chloride channel .


Physical And Chemical Properties Analysis

Denufosol tetrasodium has a molecular formula of C18H27N5O21P4 and a molar mass of 773.323 g·mol −1 . It is used in form of its tetra sodium salt .

Scientific Research Applications

1. Cystic Fibrosis Treatment

Denufosol tetrasodium is primarily investigated for its potential in treating cystic fibrosis (CF). It acts as a selective P2Y2 agonist, enhancing mucosal hydration and mucus clearance. This is achieved by activating Cl(-) secretion and inhibiting epithelial Na(+) transport through a mechanism independent of the cystic fibrosis transmembrane conductance regulator (CFTR) in the lung. Clinical studies have shown that denufosol can be safe and effective for patients with mild cystic fibrosis, demonstrating improvements in lung function parameters such as FEV1 and FVC (Deterding et al., 2007).

2. Airway Surface Liquid Rehydration

Denufosol has been studied for its ability to rehydrate the airway surface liquid, which is crucial for patients with CF. By stimulating Cl− transport, inhibiting Na+ absorption, and increasing ciliary beat frequency in the airway epithelium, denufosol helps correct the ion transport defect characteristic of CF. This mechanism of action is independent of CFTR genotype, making it a potentially versatile treatment option for CF patients (Pettit & Johnson, 2011).

3. Early Intervention in CF Lung Disease

Research suggests that denufosol could be an effective early intervention therapy for CF lung disease. It has been shown to improve FEV1 in patients with minimal pharmacotherapy in clinical trials, indicating its potential as a first-line therapy in early-stage CF. The ability of denufosol to target small airways and its minimal systemic exposure make it a promising option for early treatment (Accurso et al., 2010).

4. Mucoactive Agent in CF

Denufosol falls under the category of mucoactive agents, specifically as an ion-transport modifier. It promotes ion and water transport across the epithelium of the airway, facilitating mucus clearance. This property is particularly useful in managingCF, as it addresses the thick and sticky mucus characteristic of the disease. The efficacy of denufosol in enhancing mucociliary clearance in CF patients has been a subject of significant research interest (Bye & Elkins, 2007).

5. Alternative Chloride Channel Activation

Denufosol's mechanism of action involves activating an alternative chloride channel in the lungs, bypassing the defective CFTR chloride channel found in CF patients. This unique mechanism makes it a potential therapeutic option for CF patients regardless of their specific CFTR mutation. Its effectiveness in improving pulmonary function in CF patients has been demonstrated in various clinical trials (Kellerman et al., 2008).

6. Non-CFTR Dependent Therapeutic Potential

Given its non-CFTR dependent action, denufosol offers a therapeutic advantage for a broader range of CF patients. This is particularly significant as CFTR mutations vary widely among patients, and treatments that do not rely on the functionality of the CFTR protein can be more universally applicable (Gendaszewska-Darmach & Kucharska, 2011).

7. Efficacy in Mildly Impaired Lung Function

Clinical studies have shown that denufosol is effective in patients with cystic fibrosis who have normal to mildly impaired lung function. This indicates its potential as an early intervention in the course of CF, possibly delaying or preventing progressive lung damage (Accurso et al., 2011).

Safety And Hazards

Denufosol tetrasodium was well tolerated in clinical trials, with adverse event profiles similar to placebo . The most common adverse event was cough .

Future Directions

Denufosol tetrasodium has not gained FDA approval, and clinical trials with this drug have ceased since 2011 . It was also evaluated for the treatment of retinal detachment and other diseases of the retina, but those trials were terminated in 2006 .

properties

IUPAC Name

tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASYJVRFGUDDEW-WMUGRWSXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5Na4O21P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denufosol tetrasodium

CAS RN

318250-11-2
Record name Denufosol tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENUFOSOL TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
F Ratjen, T Durham, T Navratil, A Schaberg… - Journal of Cystic …, 2012 - Elsevier
… Study treatment was denufosol tetrasodium inhalation solution, 60 mg (Inspire Pharmaceuticals, Durham, NC) three times daily (TID) or placebo vehicle (0.9% wt/vol saline) TID. The …
Number of citations: 119 www.sciencedirect.com
FJ Accurso, RB Moss, RW Wilmott… - American journal of …, 2011 - atsjournals.org
… (stratified by study center) to receive denufosol tetrasodium inhalation solution, 60 mg (Inspire … Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic …
Number of citations: 110 www.atsjournals.org
R Deterding, G Retsch‐Bogart, L Milgram… - Pediatric …, 2005 - Wiley Online Library
Denufosol tetrasodium (INS37217) is a selective P2Y 2 agonist that stimulates ciliary beat frequency and Cl − secretion in normal and cystic fibrosis (CF) airway epithelia, and is being …
Number of citations: 123 onlinelibrary.wiley.com
RR Deterding, LM LaVange, JM Engels… - American journal of …, 2007 - atsjournals.org
Rationale: Denufosol tetrasodium is a selective P2Y 2 agonist that enhances mucosal hydration and mucus clearance by activating Cl − secretion and inhibiting epithelial Na + transport …
Number of citations: 108 www.atsjournals.org
P Cole, N Serradell, E Rosa, J Bolos… - Drugs of the …, 2008 - access.portico.org
Denufosol Tetrasodium Page 1 Synthesis Denufosol can be synthesized as follows: Uridine 5’-triphosphate (I) is converted to the tributylamine salt, which is then activated as the cyclic …
Number of citations: 2 access.portico.org
RB Moss - The Journal of pediatrics, 2013 - jpeds.com
… Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic … Denufosol tetrasodium by inhalation in patients with cystic fibrosis and mild pulmonary function …
Number of citations: 51 www.jpeds.com
D Kellerman, AR Mospan, J Engels, A Schaberg… - Pulmonary …, 2008 - Elsevier
… Denufosol tetrasodium is a novel second-generation, metabolically stable, selective P2Y 2 receptor agonist currently in Phase 3 clinical development. In radiolabelled deposition …
Number of citations: 121 www.sciencedirect.com
JA Ezzell, WM Peterson, CS Crean… - … & Visual Science, 2006 - iovs.arvojournals.org
Purpose:: Previous work has demonstrated that intravitreous injection of denufosol tetrasodium (INS37217) activates P2Y 2 receptors at the apical (retinal–facing) membrane of the RPE …
Number of citations: 0 iovs.arvojournals.org
RB Moss, RD Anbar, RW Wilmott, M Barnes… - A26. NEW DATA …, 2009 - atsjournals.org
Background: CF lung disease arises from defective CFTR Cl− and ion transport leading to impaired mucociliary clearance (MCC) and resulting complications. Denufosol (DN), a novel …
Number of citations: 7 www.atsjournals.org
T Navratil, C Evans, A Schaberg, F Johnson… - … : FROM CLINIC TO …, 2010 - atsjournals.org
Background:(MCC). Disease progression begins in small airways as early as at 4 months of age. With newborn screening for CF and evidence for early onset of the disease, early …
Number of citations: 1 www.atsjournals.org

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